molecular formula C16H22N2O4 B10823519 N,N-DMT (succinate)

N,N-DMT (succinate)

Cat. No.: B10823519
M. Wt: 306.36 g/mol
InChI Key: LFUBIKWLAFSOJN-UHFFFAOYSA-N
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Description

Phenolate sodium, also known as sodium phenoxide, is an organic compound with the formula NaOC₆H₅. It is a white crystalline solid and the conjugate base of phenol. This compound is widely used as a precursor to various organic compounds, including aryl ethers .

Preparation Methods

Phenolate sodium can be synthesized through several methods:

Chemical Reactions Analysis

Phenolate sodium undergoes various chemical reactions:

Scientific Research Applications

Phenolate sodium has numerous applications in scientific research:

Mechanism of Action

Phenolate sodium acts as a strong nucleophile due to the presence of the phenoxide ion. The oxygen atom in the phenoxide ion has a high electron density, making it highly reactive towards electrophiles. This nucleophilic behavior allows phenolate sodium to participate in various substitution and addition reactions. The phenoxide ion can also stabilize negative charges through resonance, enhancing its reactivity .

Comparison with Similar Compounds

Phenolate sodium is similar to other phenolates, such as potassium phenolate and lithium phenolate. These compounds share similar chemical properties and reactivity patterns. phenolate sodium is more commonly used due to its availability and cost-effectiveness. Compared to alcoholates, phenolates are stronger nucleophiles and have higher reactivity towards electrophiles .

Similar Compounds

  • Potassium Phenolate (KOC₆H₅)
  • Lithium Phenolate (LiOC₆H₅)
  • Sodium Ethoxide (NaOC₂H₅)
  • Sodium Methoxide (NaOCH₃)

Phenolate sodium stands out due to its widespread use and versatility in various chemical reactions and industrial applications.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

butanedioic acid;2-(1H-indol-3-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H16N2.C4H6O4/c1-14(2)8-7-10-9-13-12-6-4-3-5-11(10)12;5-3(6)1-2-4(7)8/h3-6,9,13H,7-8H2,1-2H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

LFUBIKWLAFSOJN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CNC2=CC=CC=C21.C(CC(=O)O)C(=O)O

Origin of Product

United States

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